N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex heterocyclic compound featuring a benzothiazole core linked via a thioethyl bridge to a 1,3,4-thiadiazole ring, which is further substituted with a nitro- and dimethoxy-functionalized benzamide group. This molecule integrates multiple pharmacophoric motifs:
- Benzothiazole: Known for antitumor, antimicrobial, and kinase inhibitory properties.
- 1,3,4-Thiadiazole: A versatile scaffold with demonstrated anticancer, antibacterial, and acetylcholinesterase inhibitory activities.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6S3/c1-31-13-7-10(12(26(29)30)8-14(13)32-2)17(28)23-19-24-25-20(35-19)33-9-16(27)22-18-21-11-5-3-4-6-15(11)34-18/h3-8H,9H2,1-2H3,(H,21,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZYMGRHEKFCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Benzothiazole moiety : Known for its diverse biological activities.
- Thiadiazole ring : Contributes to the compound's reactivity and biological interactions.
- Dimethoxy and nitro groups : These functional groups enhance the compound's solubility and biological activity.
The molecular formula of the compound is with a molecular weight of approximately 444.56 g/mol.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:
- Effective against Escherichia coli and Bacillus subtilis.
This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , particularly in pathways relevant to cancer and inflammation. The following enzyme targets have been identified:
- Tyrosinase : Inhibition affects the melanogenesis pathway, potentially leading to applications in skin whitening agents.
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies using techniques such as molecular docking and enzyme kinetics assays have been employed to elucidate how the compound interacts with biological targets.
Comparative Analysis with Similar Compounds
To contextualize its activity, we can compare this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole moiety | Antimicrobial, Anticancer |
| Thiadiazole Derivatives | Features thiadiazole ring | Anti-inflammatory |
| Nitrobenzamide Derivatives | Nitro group present | Potential anticancer |
These comparisons highlight the unique combination of functionalities present in this compound that may confer distinct biological properties.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound inhibits proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : A study conducted on different bacterial strains revealed that the compound significantly reduces bacterial growth at low concentrations.
- Enzyme Kinetics : Investigations into tyrosinase inhibition showed that the compound effectively reduces melanin production by interfering with enzyme activity.
Comparison with Similar Compounds
A. Thiadiazole-Benzamide Derivatives
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) :
- Structural Differences : Replace the benzothiazole moiety with a piperidine-ethylthio group.
- Activity : Evaluated for acetylcholinesterase (AChE) inhibition, with IC50 values ranging from 0.8–12.4 μM. The piperidine group enhances lipophilicity, improving blood-brain barrier penetration.
- Synthesis : Achieved via nucleophilic substitution of 2-chloroacetamide intermediates with piperidine, followed by cyclization.
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide : Structural Differences: Features an ethoxy group instead of the thioethyl-benzothiazole chain. Crystallography: Planar thiadiazole ring stabilized by intermolecular N–H⋯N hydrogen bonds.
B. Benzothiazole-Thiadiazole Hybrids
N-(5-R-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides : Structural Differences: Replaces the thiadiazole with a thiazole-imidazole hybrid. Activity: Exhibited micromolar-level anticancer activity against leukemia (MOLT-4) and melanoma (SK-MEL-5) cell lines. Synthesis: Derived from N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides via cyclization with ethanediamine.
Functional Group Comparisons
A. Thioether Linkages
- N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) : Structural Similarity: Contains a thioacetamide bridge but lacks the benzothiazole-nitrobenzamide system. Synthesis Challenges: Difficulty isolating thioacetamide intermediates due to competing cyclization pathways.
B. Nitro and Methoxy Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
